Desmetilgabacina

Descripción general

Descripción

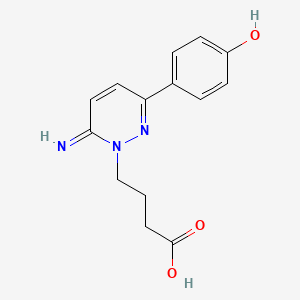

Desmethyl Gabazine, also known as 4-[3-(4-hydroxyphenyl)-6-iminopyridazin-1-yl]butanoic acid, is a chemical compound that is a metabolite of Gabazine. Gabazine is a well-known antagonist of gamma-aminobutyric acid (GABA) receptors, specifically the GABA A receptor. Desmethyl Gabazine retains similar properties and is primarily used in scientific research to study the inhibitory effects on GABA A receptors .

Aplicaciones Científicas De Investigación

Desmethyl Gabazine is widely used in scientific research due to its ability to inhibit GABA A receptors. Some of its applications include:

Neuroscience Research: Studying the role of GABA A receptors in synaptic transmission and neuronal inhibition.

Pharmacology: Investigating the effects of GABA A receptor antagonists on various physiological and pathological conditions.

Drug Development: Serving as a reference compound for developing new GABA A receptor modulators

Mecanismo De Acción

Target of Action

Desmethyl Gabazine primarily targets the GABA-A receptors . These receptors are ionotropic receptors for the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which plays a crucial role in virtually all physiological functions in the brain .

Mode of Action

Desmethyl Gabazine acts as a competitive antagonist of GABA-A receptors . It interacts with different residues on the receptors, thereby antagonizing the action of GABA . This interaction results in changes in the neuronal excitability and stabilization .

Biochemical Pathways

The primary biochemical pathway affected by Desmethyl Gabazine is the GABAergic system of neurotransmission . By antagonizing the GABA-A receptors, Desmethyl Gabazine disrupts the normal inhibitory function of GABA, leading to changes in neuronal excitability and potentially affecting various downstream effects related to mood, anxiety, and other neurological functions .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, determining how effectively it can reach its target receptors and exert its effects .

Result of Action

The primary result of Desmethyl Gabazine’s action is a reduction in the inhibitory effects of GABA, leading to changes in neuronal excitability . This can have various downstream effects, potentially influencing mood, anxiety, and other neurological functions . .

Análisis Bioquímico

Cellular Effects

It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Desmethyl Gabazine is not well-defined. It is suggested that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is hypothesized that the effects of this product may change over time, potentially due to factors such as the product’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

It is possible that threshold effects may be observed, as well as potential toxic or adverse effects at high doses

Metabolic Pathways

It is possible that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Gabazine involves several steps, starting from commercially available precursors. One common method includes the following steps:

Formation of the Pyridazine Ring: This involves the reaction of a suitable hydrazine derivative with a diketone to form the pyridazine ring.

Introduction of the Hydroxyphenyl Group: This step involves the coupling of the pyridazine intermediate with a hydroxyphenyl derivative under specific conditions to introduce the hydroxyphenyl group.

Formation of the Butanoic Acid Side Chain:

Industrial Production Methods: Industrial production of Desmethyl Gabazine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis.

Análisis De Reacciones Químicas

Types of Reactions: Desmethyl Gabazine undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones under specific conditions.

Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

Substitution: The hydroxy group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Dihydropyridazines.

Substitution: Various substituted derivatives depending on the reagents used.

Comparación Con Compuestos Similares

Gabazine: The parent compound, also a GABA A receptor antagonist.

Azogabazine: A photochromic antagonist of the GABA A receptor.

Bicuculline: Another GABA A receptor antagonist with similar inhibitory effects .

Uniqueness: Desmethyl Gabazine is unique due to its specific binding affinity and inhibitory effects on GABA A receptors. Unlike other similar compounds, it is primarily used as a research tool to study the detailed mechanisms of GABAergic inhibition .

Actividad Biológica

Desmethyl gabazine (DMG) is a compound known for its role as a competitive antagonist of GABA receptors. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Desmethyl gabazine primarily targets the GABA receptor, a key player in inhibitory neurotransmission in the central nervous system. By acting as a competitive antagonist, DMG inhibits the binding of GABA, leading to decreased neuronal excitability. This mechanism is crucial in understanding its potential therapeutic applications and side effects.

Biochemical Pathways

The primary biochemical pathway affected by DMG is the GABAergic system , which modulates various physiological processes including anxiety, seizure activity, and synaptic transmission. The inhibition of GABA receptors by DMG results in altered neurotransmitter release and neuronal signaling pathways.

Pharmacokinetics

Understanding the pharmacokinetic properties of DMG is essential for determining its bioavailability and efficacy. Factors such as absorption, distribution, metabolism, and excretion influence how effectively DMG reaches its target receptors. Research indicates that variations in these properties can lead to significant differences in therapeutic outcomes.

Research Findings

Numerous studies have investigated the biological activity of desmethyl gabazine, revealing insights into its pharmacological effects:

- Neuroscience Applications : DMG is widely used in neuroscience research to study GABA receptor functions and their implications in neurological disorders. For instance, it has been employed to understand the role of GABAergic inhibition in conditions such as epilepsy and anxiety disorders .

- Comparative Studies : In comparative studies with other GABA antagonists like bicuculline and gabazine, DMG demonstrated unique binding affinities and inhibitory profiles. These studies highlight its specificity in targeting GABAergic pathways .

- Animal Models : Research involving animal models has shown that DMG can induce dose-dependent changes in neuronal excitability. High doses may lead to adverse effects, emphasizing the need for careful dosage considerations in experimental settings .

Study 1: Effects on Neuronal Activity

In a study examining the effects of various GABA antagonists on neuronal network activity, desmethyl gabazine was found to significantly alter synaptic transmission dynamics. The results indicated that even low concentrations could profoundly impact neuronal firing patterns, suggesting its potential utility in modulating excitatory-inhibitory balance within neural circuits .

Study 2: Comparative Efficacy

Another investigation compared the efficacy of desmethyl gabazine with other GABA receptor antagonists in reducing propofol-induced loss of righting reflex in rats. The findings demonstrated that DMG effectively attenuated propofol's effects, further supporting its role as a potent GABA antagonist .

Data Table: Comparative Biological Activity

Propiedades

IUPAC Name |

4-[3-(4-hydroxyphenyl)-6-iminopyridazin-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c15-13-8-7-12(10-3-5-11(18)6-4-10)16-17(13)9-1-2-14(19)20/h3-8,15,18H,1-2,9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBZOXNFDJCREI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=N)C=C2)CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675809 | |

| Record name | 4-[6-Imino-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-3,6-dihydropyridazin-1(2H)-yl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835870-49-0 | |

| Record name | 4-[6-Imino-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-3,6-dihydropyridazin-1(2H)-yl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.